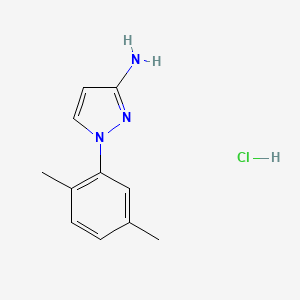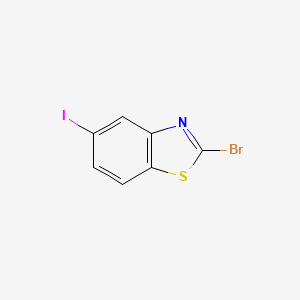
3(2H)-Furanone, dihydro-5-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Furanone, dihydro-5-isopropyl-, also known as 5-isopropyl-dihydro-3(2H)-furanone, is a chemical compound belonging to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. This compound is characterized by its dihydro structure, meaning it has two additional hydrogen atoms compared to the parent furanone structure, and an isopropyl group attached to the fifth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, dihydro-5-isopropyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 5-isopropyl-3(2H)-furanone using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically takes place in the presence of hydrogen gas at room temperature and atmospheric pressure.
Another synthetic route involves the cyclization of 4-isopropyl-4-hydroxybutanoic acid under acidic conditions. This method requires the use of a strong acid such as sulfuric acid (H₂SO₄) to facilitate the cyclization process, resulting in the formation of the desired furanone compound.
Industrial Production Methods
Industrial production of 3(2H)-Furanone, dihydro-5-isopropyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Furanone, dihydro-5-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-isopropyl-3(2H)-furanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction of the compound can lead to the formation of 5-isopropyl-tetrahydrofuran, a fully saturated derivative.
Substitution: The isopropyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: 5-isopropyl-3(2H)-furanone.
Reduction: 5-isopropyl-tetrahydrofuran.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3(2H)-Furanone, dihydro-5-isopropyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavor and fragrance compounds due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3(2H)-Furanone, dihydro-5-isopropyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-isopropyl-3(2H)-furanone: The parent compound without the additional hydrogen atoms.
5-isopropyl-tetrahydrofuran: A fully saturated derivative.
4-isopropyl-4-hydroxybutanoic acid: A precursor in the synthesis of the compound.
Uniqueness
3(2H)-Furanone, dihydro-5-isopropyl- is unique due to its specific dihydro structure and the presence of an isopropyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the production of flavor and fragrance compounds.
Eigenschaften
CAS-Nummer |
34004-69-8 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
5-propan-2-yloxolan-3-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KZSGEGRJWKIRMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(=O)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
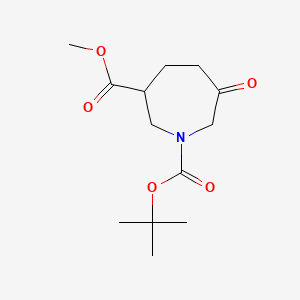
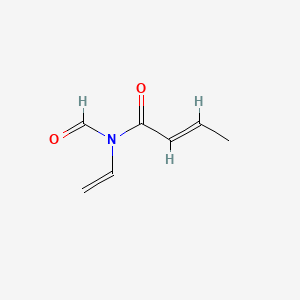
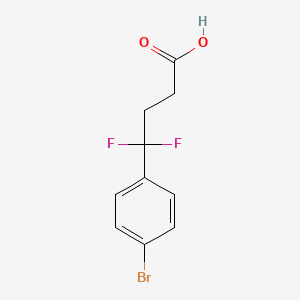

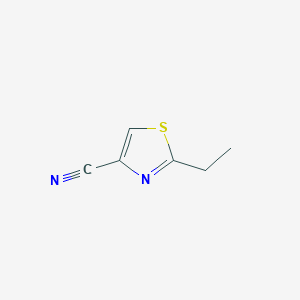
![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)




